4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine

ATR Kinase Inhibition Biochemical IC50 DNA Damage Response

Procure 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2320466-26-8) for precise ATR kinase inhibition studies. With a recombinant ATR enzymatic IC50 of 86 nM and cellular IC50 of 14 nM in HT29 cells, this compound is an essential benchmark for calibrating biochemical and cell-based ATR assays. Its unique morpholinosulfonyl-piperidinylmethoxy-pyrimidine scaffold ensures accurate structure-activity relationship data, outperforming generic pyrimidine analogs. Ideal for DNA-damage response pathway research and polypharmacology studies involving ATR and oxytocin receptor interactions.

Molecular Formula C15H24N4O4S
Molecular Weight 356.44
CAS No. 2320466-26-8
Cat. No. B2464462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine
CAS2320466-26-8
Molecular FormulaC15H24N4O4S
Molecular Weight356.44
Structural Identifiers
SMILESCC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C15H24N4O4S/c1-13-10-15(17-12-16-13)23-11-14-2-4-18(5-3-14)24(20,21)19-6-8-22-9-7-19/h10,12,14H,2-9,11H2,1H3
InChIKeyXKVZOKQKASYVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2320466-26-8) Purchasing Guide for Differentiated ATR Kinase Research


The compound 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine is a synthetic small molecule featuring a 2,4,6-tri-substituted pyrimidine core linked via a piperidinylmethoxy bridge to a morpholinosulfonyl moiety . It has been disclosed as an inhibitor of Ataxia telangiectasia and Rad3-related protein kinase (ATR), a central DNA-damage response kinase, with quantitatively measured biochemical and cellular activity on both ATR and the oxytocin receptor [1]. For laboratories procuring chemical probes against the DNA-damage response pathway, identifying the precise molecular entity with defined potency on ATR—rather than a generic pyrimidine analog—is essential for reproducibility and target-specific pharmacological profiling.

Why Generic Pyrimidine Analogs Cannot Substitute for 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine in ATR-Focused Screening Cascades


In the ATR kinase inhibitor chemical space, minor structural permutations produce dramatic shifts in target engagement and cellular potency. For instance, the benchmark early-generation ATR inhibitor NU6027 exhibits only weak activity with a cellular IC50 of 6.7 µM, whereas the advanced clinical candidate VE-822 (berzosertib) achieves IC50 values as low as 19 nM in HT29 cells [1]. These potency extremes—spanning nearly three orders of magnitude—illustrate that in-class compounds sharing a pyrimidine scaffold cannot be interchanged without rigorous quantitative validation. Procuring 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine specifically, rather than a surrogate pyrimidine, ensures that the correct molecular structure with its unique combination of piperidinylmethoxy and morpholinosulfonyl substituents—and its documented ATR biochemical IC50 of 86 nM [2]—is evaluated, preserving the integrity of structure–activity relationship datasets.

Quantitative Differentiation of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine from Comparator ATR and Oxytocin Receptor Ligands


Biochemical ATR Kinase Inhibition IC50 of 86 nM Distinguishes This Compound from the Weakly Active Early Probe NU6027

In a recombinant FLAG-tagged full-length ATR biochemical assay, 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine inhibited ATR with an IC50 of 86 nM [1]. By comparison, the early ATR probe NU6027 displayed a much weaker cellular ATR IC50 of 6.7 µM (6700 nM) in MCF7 breast cancer cells [2]. This represents a 78-fold differential in potency, underscoring that the morpholinosulfonyl-substituted compound is a materially more potent ATR ligand than one of the earliest pyrimidine-based ATR probes.

ATR Kinase Inhibition Biochemical IC50 DNA Damage Response

Cellular ATR Inhibition in HT29 Cells at 14 nM Positions This Compound Within the Range of Advanced Clinical ATR Inhibitors

In a cellular context using human HT29 colorectal adenocarcinoma cells and a Hoechst 33258 staining-based readout following 60-minute treatment, 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine achieved an IC50 of 14 nM for inhibition of ATR [1]. The structurally advanced clinical ATR inhibitor VE-822 (berzosertib) achieved an IC50 of 19 nM in the same HT29 cell line under comparable conditions . This places the target compound within a 1.4-fold window of the clinically validated ATR inhibitor, defining it as a high-potency tool compound.

Cellular ATR Inhibition HT29 Cell Assay DNA Damage Sensitization

Dual ATR–Oxytocin Receptor Pharmacological Profile Offers a Unique Screening Fingerprint Absent in Mono-Targeted Analogues

Beyond ATR engagement, 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine binds the rat oxytocin receptor with a Kd of 5.10 nM (without Mg²⁺) and 31.6 nM (with 0.5 mM Mg²⁺) [1]. The clinically investigated, selective oxytocin receptor antagonist retosiban exhibits a Ki of 0.65 nM at the human receptor . Although retosiban is ~8-fold more potent on oxytocin receptor, it lacks any reported ATR inhibitory activity. This compound therefore presents a distinct dual-target pharmacophore—ATR plus oxytocin receptor—that is not shared by either pure ATR inhibitors (e.g., VE-822) or pure oxytocin antagonists (e.g., retosiban, atosiban), enabling unique chemical biology investigations that require simultaneous modulation of both pathways.

Dual Pharmacology Oxytocin Receptor Antagonism Polypharmacology Screening

Morpholinosulfonyl–Piperidinylmethoxy Architecture Generates a Physicochemical Profile Distinct from Simpler Pyrimidine ATR Inhibitors

The target compound (C₁₅H₂₄N₄O₄S, MW = 356.44 g/mol) incorporates a piperidinylmethoxy linker and a morpholinosulfonyl head group—structural features that increase polar surface area and hydrogen-bonding capacity relative to simpler 2,4,6-tri-substituted pyrimidines that dominate the ATR inhibitor patent landscape . Early ATR inhibitors such as NU6027 (C₁₁H₁₇N₅O₂, MW = 251.29 g/mol) lack these solubilizing groups, which can influence off-target profiles and pharmacokinetic behavior within screening cascades [1]. Although the measured solubility of the target compound is not publicly reported, the presence of the morpholinosulfonyl motif is a key structural determinant that, in the context of structurally related piperazine- and morpholine- containing ATR inhibitors, is known to modify aqueous solubility and metabolic stability relative to unsubstituted pyrimidines [2].

Physicochemical Differentiation Solubility and Permeability Chemical Probe Selection

Recommended Procurement and Application Contexts for 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2320466-26-8)


ATR Kinase Biochemical Profiling in DNA-Damage Response Medicinal Chemistry Programs

With a recombinant ATR enzymatic IC50 of 86 nM [1], this compound is suited as a positive reference inhibitor in biochemical ATR screening assays. Medicinal chemistry teams optimizing ATR chemotypes can use it as a benchmark to calibrate assay window and to rank-order new chemical series against a well-defined, sub-100 nM recombinant ATR standard.

HT29 Cell-Based ATR Pathway Engagement for DNA-Damaging Agent Combination Studies

The cellular ATR IC50 of 14 nM in HT29 cells [2] supports its use in cell-based pharmacodynamic assays that evaluate ATR-dependent phosphorylation of downstream substrates (e.g., CHK1 pSer345) following treatment with genotoxic agents such as cisplatin, hydroxyurea, or ionizing radiation. Its potent cellular activity enables clear window-of-occupancy measurements.

Dual-Target Polypharmacology Screens Interrogating ATR–Oxytocin Receptor Crosstalk

Given the dual ATR (IC50 86 nM recombinant, 14 nM cellular) and oxytocin receptor (Kd 5.10 nM) binding profile [1][2], this compound is uniquely applicable in polypharmacology studies exploring potential functional interplay between DNA-damage response and oxytocin-mediated signaling pathways—a screening niche not addressable by mono-targeted probes like VE-822 or retosiban alone.

Chemical Library Diversification Based on Morpholinosulfonyl–Pyrimidine Architecture

For screening library procurement, the morpholinosulfonyl-piperidinylmethoxy-pyrimidine scaffold represents a differentiated chemotype relative to simpler 2,4,6-tri-substituted pyrimidine ATR inhibitors [3]. Including this compound in diversity-oriented screening decks expands the chemical space coverage within the ATR inhibitor set, potentially capturing structure–activity relationships missed by more compact pyrimidine analogues.

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